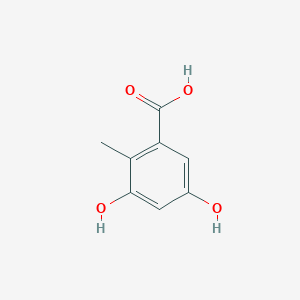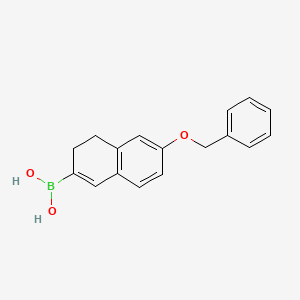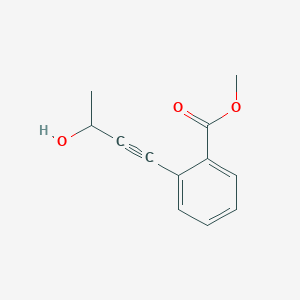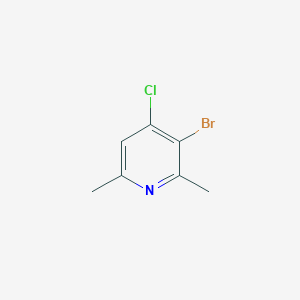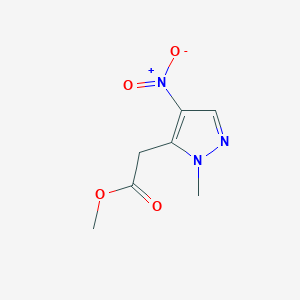
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the reaction of 2-methyl-4-nitro-3-pyrazolecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
化学反应分析
Types of Reactions
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-methyl-4-amino-pyrazol-3-yl)acetate.
Hydrolysis: 2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
科学研究应用
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active pyrazole moiety. These interactions can modulate various biochemical pathways, including enzyme activity and receptor signaling.
相似化合物的比较
Similar Compounds
Methyl 2-(2-methyl-4-amino-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid: The carboxylic acid analog of the ester.
Methyl 2-(4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC 名称 |
methyl 2-(2-methyl-4-nitropyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(3-7(11)14-2)6(4-8-9)10(12)13/h4H,3H2,1-2H3 |
InChI 键 |
CCGMDALZKJFINS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)
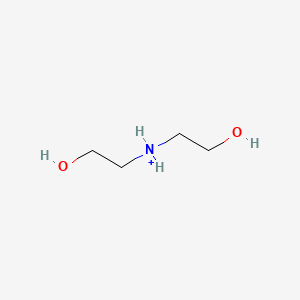
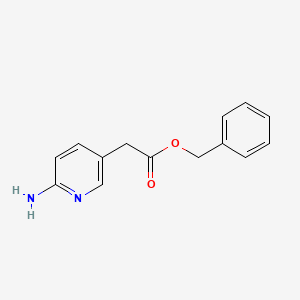
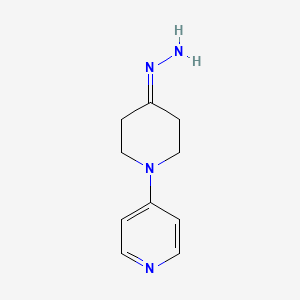
![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
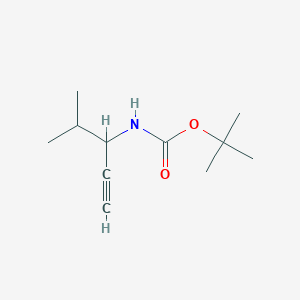
![6-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B8551384.png)
